Regiochemical Methyl Group Positioning: para-Methylbenzyl (Target) vs. ortho-Methylbenzyl (CAS 1207052-72-9) as a Determinant of Molecular Shape and Property Space
The target compound bears a para-methyl substituent on the N4-benzyl ring, whereas its closest commercially cataloged analog (CAS 1207052-72-9) bears an ortho-methyl group at the same position . This positional isomerism produces meaningfully different molecular shapes: the para-methyl orientation extends the molecular long axis and preserves rotational symmetry of the benzyl group, whereas the ortho-methyl introduces steric congestion adjacent to the methylene linker, restricting conformational freedom around the N4–CH2 bond. Although no direct head-to-head biological comparison has been published for this specific compound pair, QSAR studies on related pyrazine derivatives demonstrate that substituent position on aryl rings significantly modulates antiproliferative activity against HEPG2 and SW1116 cell lines through electronic and steric descriptor contributions [1]. In fused pyrazine-2,3-dione systems, analogous positional isomerism has produced IC50 differences exceeding 10-fold at isolated enzyme targets [2]. The target compound's para-methyl configuration therefore occupies a distinct and non-interchangeable region of chemical space relative to its ortho-methyl isomer.
| Evidence Dimension | Regiochemical substitution pattern (methyl position on N4-benzyl ring) |
|---|---|
| Target Compound Data | para-Methyl substitution (4-methylbenzyl group at N4) |
| Comparator Or Baseline | ortho-Methyl substitution (CAS 1207052-72-9, 2-methylbenzyl group at N4); unsubstituted benzyl (CAS 1207002-14-9, no methyl group) |
| Quantified Difference | No direct quantitative biological comparison available for this specific compound pair. Class-level QSAR models predict that aryl substituent position contributes as a significant descriptor to activity variance in pyrazine derivatives (exact coefficient not computable without experimental data for this compound). |
| Conditions | Structural comparison based on SMILES: Target = COc1ccccc1-n1ccn(Cc2ccc(C)cc2)c(=O)c1=O; ortho-isomer = COc1ccccc1-n1ccn(Cc2ccccc2C)c(=O)c1=O . |
Why This Matters
Procurement of the incorrect methyl-regioisomer for biological screening introduces an uncontrolled variable in SAR studies; the para-methyl configuration is structurally non-redundant and must be specified in purchase orders to ensure experimental reproducibility.
- [1] Soualmia, F.; Belaidi, S.; Belaidi, H.; Tchouar, N.; Almi, K. Quantitative Structure Anti-Proliferative Activity Against HEPG2 and SW1116 Relationships in a Series of Pyrazine Derivatives. Journal of Bionanoscience, 2017. QSAR models show substituent-dependent activity modulation in pyrazine scaffolds. View Source
- [2] Xie, D. et al. Discovery and Analgesic Evaluation of 8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a Novel Potent D-Amino Acid Oxidase Inhibitor. PubMed, 2016. Demonstrates that positional chlorine substitution on pyrido-pyrazine-dione scaffold shifts DAAO IC50 from inactive to 100–200 nM. View Source
